

Protocol for Boron Analysis in Plant Tissue using Azomethine-H

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Compound of Interest

Compound Name: Azomethine-H monosodium

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Application Note

This document provides a detailed protocol for the quantitative determination of boron in plant tissue samples using the Azomethine-H spectrophotometric method. This colorimetric assay is a widely used, sensitive, and rapid method suitable for routine analysis in research and quality control settings. The protocol covers sample preparation by dry ashing, reagent preparation, and the final colorimetric determination of boron concentration.

Introduction

Boron is an essential micronutrient for plant growth and development, playing a crucial role in cell wall structure, membrane function, and reproductive processes. Monitoring boron levels in plant tissues is vital for diagnosing deficiencies or toxicities, thereby optimizing crop yield and quality. The Azomethine-H method offers a reliable and cost-effective alternative to more complex analytical techniques like inductively coupled plasma (ICP) spectrometry.^{[1][2]} The principle of the method is the reaction of boron with Azomethine-H in an aqueous solution to form a colored complex, the absorbance of which is measured spectrophotometrically at a specific wavelength.^[3] The intensity of the color is directly proportional to the boron concentration in the sample. This method is noted for its simplicity, speed, and reduced reliance on hazardous reagents like concentrated acids.^[4]

Key Experimental Parameters

A summary of the key quantitative parameters for the Azomethine-H method for boron analysis in plant tissue is presented in Table 1. This includes data from the analysis of a standard reference material, demonstrating the accuracy and precision of the method.

Parameter	Value	Reference
Standard Reference Material	NBS Orchard Leaf No. 1571	[5][6]
Certified Boron Value	33 ± 3 ppm	[5][6]
Measured Boron Value	31 - 32 ppm	[5][7]
Coefficient of Variation (CV)	2.2 - 3.2%	[5][7]
Wavelength of Max. Absorbance	410 - 430 nm	[3][8]
Optimal pH for Reaction	~5.2	
Color Development Time	40 - 60 minutes	[8]
Linearity Range	Up to 3 ppm Boron	
Limit of Detection	~0.05 ppm	

Experimental Protocol

The following protocol details the step-by-step procedure for determining boron concentration in plant tissue.

Reagents and Materials

- Azomethine-H Solution:** Dissolve 0.90 g of Azomethine-H and 2.0 g of ascorbic acid in approximately 50 mL of deionized water in a 100 mL volumetric flask. Gently heat in a water bath to dissolve, then cool to room temperature and dilute to the mark with deionized water. Store in a refrigerator for up to 48 hours.[8]
- Buffer-Masking Agent:** In a 1 L beaker, dissolve 250 g of ammonium acetate, 25 g of EDTA tetrasodium salt, and 10 g of nitrilotriacetic acid disodium salt in 400 mL of deionized water. Slowly add 125 mL of glacial acetic acid and mix well.[8]

- Boron Stock Solution (1000 ppm): Dissolve 5.716 g of boric acid (H_3BO_3) in deionized water and dilute to 1 L in a volumetric flask.
- Boron Working Standards: Prepare a series of working standards (e.g., 0, 1, 2, 4, 5 ppm) by diluting the 1000 ppm stock solution.
- 0.36 N Sulfuric Acid (H_2SO_4): Prepare by diluting concentrated sulfuric acid.
- Porcelain Crucibles
- Muffle Furnace
- Spectrophotometer
- Polystyrene test tubes
- Whatman #42 filter paper or equivalent

Sample Preparation: Dry Ashing

- Weigh approximately 0.5 - 1.0 g of dried and ground plant tissue into a porcelain crucible.
- Place the crucible in a muffle furnace and ash the sample at 500-600°C for 4-6 hours, or until a white or gray ash is obtained.[\[5\]](#)[\[7\]](#)
- Allow the crucibles to cool completely.
- To the ash, add 10 mL of 0.36 N H_2SO_4 and allow it to stand for 1 hour at room temperature to dissolve the ash.[\[5\]](#)
- Filter the extract through Whatman #42 filter paper into a clean polystyrene tube.

Colorimetric Determination

- Pipette a 3 mL aliquot of the filtered plant extract into a polystyrene test tube.
- Add 1 mL of the Buffer-Masking Agent and mix thoroughly.[\[8\]](#)
- Add 1 mL of the Azomethine-H solution and mix well.[\[8\]](#)

- Allow the solution to stand for 1 hour for full color development.[8]
- Measure the absorbance of the solution at 430 nm using a spectrophotometer, with a reagent blank (containing the extraction solution instead of the sample extract) to zero the instrument.[8]

Calibration Curve

- Prepare a series of boron standards (e.g., 0, 1, 2, 3, 4, 5 ppm).
- Treat 3 mL of each standard solution in the same manner as the sample extracts (add buffer and Azomethine-H solution).
- Measure the absorbance of each standard.
- Plot a calibration curve of absorbance versus boron concentration.
- Determine the boron concentration in the plant samples by comparing their absorbance to the calibration curve.

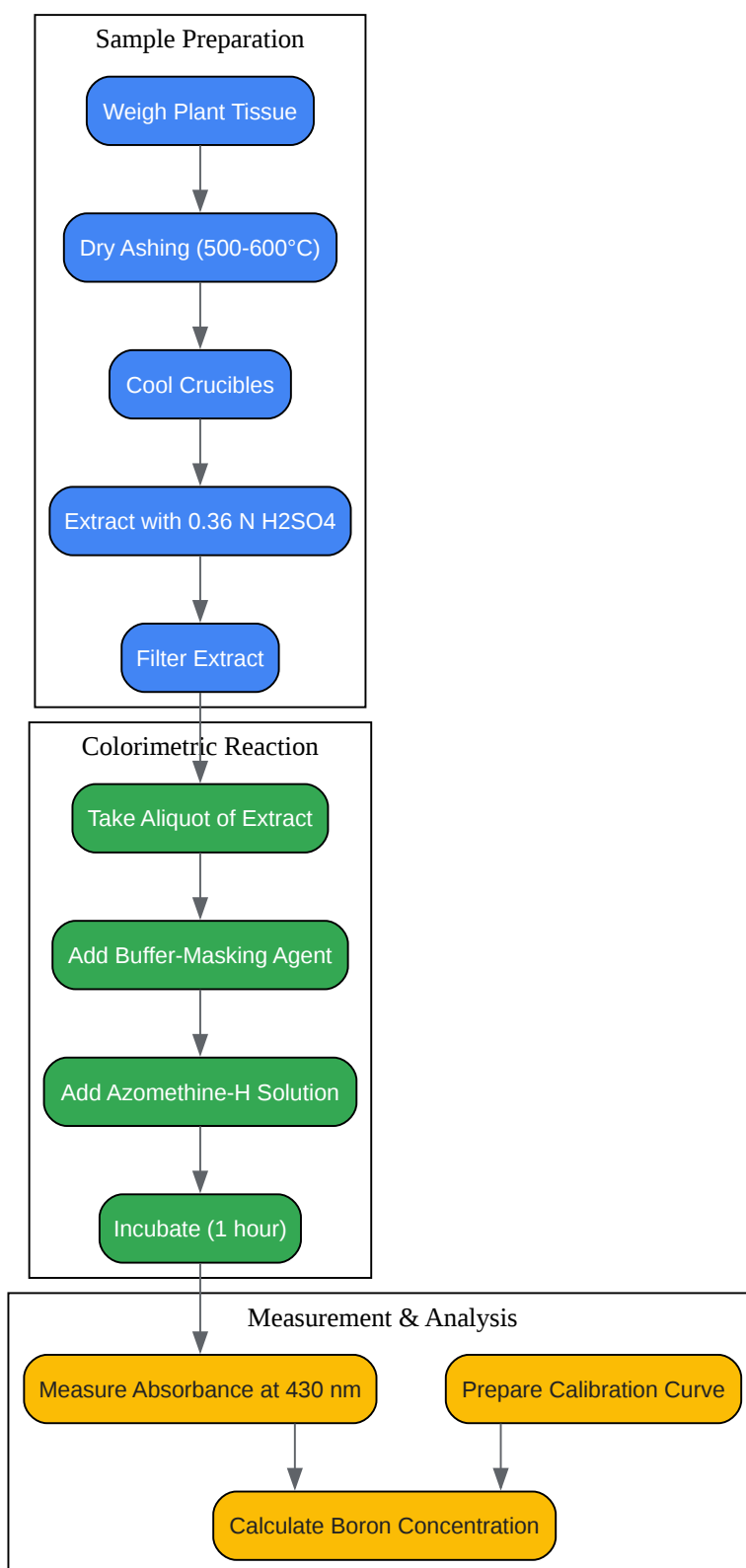
A sample calibration curve for boron analysis using the Azomethine-H method is presented in Table 2.

Boron Concentration (ppm)	Absorbance at 430 nm
0.0	0.000
1.0	0.215
2.0	0.430
3.0	0.645
4.0	0.860
5.0	1.075

Note: This is example data; a new calibration curve must be generated for each set of analyses.

Workflow Diagram

The following diagram illustrates the experimental workflow for the analysis of boron in plant tissue using the Azomethine-H method.



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Caption: Experimental workflow for boron analysis.

Logical Relationship of the Assay

The logical relationship of the key steps in the Azomethine-H assay is depicted below, from sample preparation to the final determination of boron concentration.



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Caption: Logical flow of the Azomethine-H assay.

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